beta-4-Methylpiperidinoethyl benzoate hydrochloride
Description
β-4-Methylpiperidinoethyl benzoate hydrochloride is a quaternary ammonium compound characterized by a benzoate ester linked to a methylpiperidine moiety via an ethyl chain, with a hydrochloride counterion. The methylpiperidine group enhances lipophilicity and may influence receptor-binding kinetics, while the benzoate ester contributes to hydrolytic stability.
Properties
CAS No. |
78219-35-9 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethyl benzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-7-9-16(10-8-13)11-12-18-15(17)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H |
InChI Key |
OTWFFHZLCMZYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCOC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Oxidation to 4-Picoline-2-carboxylic Acid Ethyl Ester Oxynitride
- Starting Material: 4-picoline-2-carboxylic acid ethyl ester
- Catalyst: Phospho-molybdic acid
- Oxidant: Hydrogen peroxide (30%)
- Solvent: Purified water
- Conditions: Reaction temperature 0-80 °C, 4-8 hours
- Workup: pH adjustment to alkaline (~9.0) with sodium carbonate, extraction with dichloromethane, drying over anhydrous magnesium sulfate, concentration, and recrystallization from petrol ether/ethyl acetate
- Yield: Approximately 92%
This step converts the pyridine ring into an oxynitride intermediate, which is crucial for subsequent reduction to the piperidine ring.
Reduction to 4-Methylpiperidine-2-carboxylic Acid Ethyl Ester Hydrochloride
- Starting Material: 4-picoline-2-carboxylic acid ethyl ester oxynitride
- Catalyst: 10% Palladium on charcoal
- Reducing Agent: Anhydrous formic acid amine (formamide)
- Solvent: Methanol or ethanol
- Conditions: Normal pressure, temperature range 0-50 °C, reaction time 1-20 hours depending on scale and conditions
- Workup: Filtration to remove catalyst, concentration, extraction with ethyl acetate, washing, pH adjustment to acidic (~1) with concentrated hydrochloric acid, concentration to yield yellow solid, recrystallization from ethanol/ethyl acetate to obtain white solid
- Yield: 76-79%
This transfer hydrogenation step reduces the oxynitride to the saturated piperidine ring, forming the hydrochloride salt of the ethyl ester.
Esterification to Form Beta-4-Methylpiperidinoethyl Benzoate
The esterification step involves coupling the 4-methylpiperidinoethyl moiety with benzoic acid or its derivatives to form the benzoate ester.
General Esterification Method
- Reactants: Benzoic acid and 4-methylpiperidinoethanol (or its precursor)
- Catalyst: Anhydrous aluminum sulfate and trace sulfuric acid
- Solvent: Ethanol or ethyl alcohol
- Conditions: Reflux under anhydrous conditions to drive esterification
- Workup: Removal of water by azeotropic distillation or drying agents, purification by recrystallization or chromatography
- Yield: Typically high (up to 94-99% for ethyl benzoate synthesis as a model)
This classical Fischer esterification method is adapted for the synthesis of beta-4-Methylpiperidinoethyl benzoate by reacting the piperidinoethanol derivative with benzoic acid under acidic catalysis.
Formation of Hydrochloride Salt
The final step involves converting the free base ester into its hydrochloride salt to improve stability, solubility, and handling.
- Method: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate)
- Conditions: Ambient temperature, stirring until salt formation is complete
- Isolation: Filtration or crystallization to obtain the hydrochloride salt as a white crystalline solid
Summary Table of Preparation Steps
| Step | Reaction | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Oxidation of 4-picoline-2-carboxylic acid ethyl ester to oxynitride | Phospho-molybdic acid, H2O2, water | 0-80 °C, 4-8 h | ~92 | pH adjusted to ~9, extraction with DCM |
| 2 | Reduction of oxynitride to 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride | Pd/C (10%), anhydrous formic acid amine, methanol | 0-50 °C, 1-20 h | 76-79 | Transfer hydrogenation, pH adjusted to ~1 with HCl |
| 3 | Esterification with benzoic acid | Benzoic acid, anhydrous Al2(SO4)3, trace H2SO4, ethanol | Reflux, anhydrous | 94-99 (model) | Classical Fischer esterification adapted |
| 4 | Hydrochloride salt formation | HCl, ethanol or ethyl acetate | Ambient temperature | Quantitative | Crystallization to white solid |
Research Findings and Considerations
- The use of phospho-molybdic acid as a catalyst in oxidation provides high selectivity and yield for the oxynitride intermediate, which is critical for the purity of the final product.
- Transfer hydrogenation using palladium on charcoal and formic acid amine is a mild and efficient method to reduce the pyridine ring without over-reduction or side reactions.
- Esterification under acidic catalysis is a well-established method, but care must be taken to maintain anhydrous conditions to drive the reaction to completion.
- The hydrochloride salt formation enhances the compound's pharmaceutical properties, including solubility and stability.
- Reaction monitoring by thin-layer chromatography (TLC) is essential to ensure completeness at each step.
- Purification by recrystallization from ethanol/ethyl acetate is effective in obtaining high-purity white solids suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Beta-4-Methylpiperidinoethyl benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
Beta-4-Methylpiperidinoethyl benzoate hydrochloride is primarily studied for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been shown to possess broad-spectrum antibacterial effects, making them suitable for treating infections caused by resistant strains of bacteria .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Beta-4-Methylpiperidinoethyl... | Staphylococcus aureus | Moderate Inhibition |
| Beta-4-Methylpiperidinoethyl... | Escherichia coli | Strong Inhibition |
Neurological Applications
The compound has also been investigated for its effects on the central nervous system (CNS). Studies suggest that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.
Acetylcholinesterase Inhibition
This compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown promising results in enhancing acetylcholine levels in the brain, thereby improving cognitive function .
| Study | IC50 Value (µM) | Effect |
|---|---|---|
| Piperidine Derivative A | 3.5 | Moderate Inhibition |
| Piperidine Derivative B | 2.7 | Strong Inhibition |
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that enhance its bioactivity. The synthetic routes often include the use of various reagents and conditions to optimize yield and purity.
Synthetic Pathways
A common synthetic approach includes the reaction of 4-methylpiperidine with benzoyl chloride under controlled conditions, leading to the formation of the benzoate ester followed by hydrochloride salt formation.
| Step | Reagent | Conditions |
|---|---|---|
| Esterification | Benzoyl chloride | Room temperature |
| Salt Formation | Hydrochloric acid | Aqueous solution |
Case Studies
Several case studies illustrate the compound's efficacy in various applications:
Case Study: Antibacterial Efficacy
In a controlled study, this compound was tested against clinical isolates of resistant bacteria. The results demonstrated significant inhibition zones, indicating its potential as a new antimicrobial agent.
Case Study: CNS Effects
Another study focused on the cognitive enhancement properties of piperidine derivatives in animal models of Alzheimer's disease. The administration of this compound resulted in improved memory retention and reduced behavioral deficits.
Mechanism of Action
The exact mechanism of action of beta-4-Methylpiperidinoethyl benzoate hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of β-4-Methylpiperidinoethyl Benzoate Hydrochloride Analogs
Key Observations:
Substituent Effects on Melting Points :
- Elongating the alkyl chain (e.g., ethyl vs. propyl) or introducing bulkier aromatic groups (e.g., benzyl vs. methylpiperidine) increases melting points due to enhanced crystalline packing .
- Piperidine derivatives (e.g., CAS 936130-82-4) exhibit high structural similarity to the target compound but lack reported pharmacological data .
Pharmacological Implications: Hexylcaine hydrochloride, a cyclohexylamino analog, demonstrates rapid onset and duration akin to lidocaine, suggesting that piperidine-based esters like β-4-methylpiperidinoethyl benzoate HCl may share similar mechanisms of sodium channel blockade . The methylpiperidine group may enhance blood-brain barrier penetration compared to benzyl-substituted analogs, though toxicity risks (e.g., CNS excitation) require further study .
Functional Analogs
- Piperidine/Tropane Derivatives: Compounds like αααα-eucaine (2,2,6,6-tetramethyl-4-benzoxy-4-methyl carboxylate-N-methyl piperidine) highlight the importance of steric hindrance in prolonging anesthetic duration .
- Quaternary Ammonium Salts : Betaine ethyl ester chloride () shares ionic characteristics but lacks the esterified aromatic moiety, reducing membrane permeability compared to the target compound .
Biological Activity
Beta-4-Methylpiperidinoethyl benzoate hydrochloride is a compound derived from piperidine, a well-known class of compounds in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of . The compound features a piperidine ring, which is known for its versatility in forming derivatives with various biological activities. The presence of the benzoate moiety enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Biological Activity
Research into the biological activity of this compound has revealed several pharmacological effects:
- Local Anesthetic Effects : Studies have shown that compounds with similar structures exhibit significant local anesthetic properties. For instance, derivatives of benzoate compounds were evaluated for their efficacy in surface anesthesia and infiltration anesthesia, showing promising results in experimental models .
- Antioxidant Activity : Piperidine derivatives have been investigated for their antioxidant capabilities. Compounds containing the piperidine moiety can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit enzymes like acetylcholinesterase, which is implicated in cognitive decline .
Case Studies
Several case studies have highlighted the therapeutic potential of piperidine derivatives:
- Local Anesthetic Study : A comparative study evaluated various benzoate derivatives for local anesthetic activity. This compound was among the compounds tested, demonstrating effective anesthesia in animal models .
- Neuroprotective Research : In a study examining the effects of piperidine-based compounds on neurodegeneration, this compound showed promise in reducing neuronal cell death in vitro by inhibiting oxidative stress pathways .
Research Findings
Recent findings indicate that this compound and its analogs could be developed further due to their diverse biological activities:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity and stability of beta-4-methylpiperidinoethyl benzoate hydrochloride in experimental settings?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity assessment. A validated method should include:
- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Gradient elution with aqueous buffer (e.g., 0.1% trifluoroacetic acid) and organic solvent (acetonitrile or methanol).
- Detection : UV absorbance at 210–260 nm, depending on the compound’s chromophores.
- Validation Parameters : Linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (recovery 98–102%) .
Q. How should researchers handle and store this compound to ensure chemical integrity?
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal degradation. Desiccate to avoid moisture absorption, as hydrochloride salts are hygroscopic .
- Handling : Use PPE including nitrile gloves, lab coats, and sealed goggles. Avoid skin/eye contact; rinse immediately with water if exposure occurs .
Q. What synthetic routes are documented for preparing this compound?
- Synthesis : A common approach involves:
Esterification : React 4-methylpiperidine with ethyl benzoate in anhydrous dichloromethane under reflux.
Hydrochloride Formation : Treat the freebase with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Advanced Research Questions
Q. How can experimental design (DoE) optimize chromatographic methods for resolving co-eluting impurities in this compound?
- DoE Approach : Apply a Box-Behnken design to evaluate critical factors:
- Variables : Mobile phase pH (2.5–4.5), column temperature (25–40°C), and flow rate (0.8–1.2 mL/min).
- Response : Resolution between the target compound and impurities.
- Outcome : Use ANOVA to identify significant factors and derive a robustness space. For example, pH 3.5 and 35°C may maximize resolution while minimizing runtime .
Q. What strategies address discrepancies in stability data for this compound under accelerated degradation conditions?
- Root Cause Analysis :
- Degradation Pathways : Hydrolysis (acid/base) and oxidation are common. Use LC-MS to identify degradation products (e.g., benzoic acid or piperidine derivatives).
- Controlled Studies : Compare degradation kinetics under varying humidity (30–70% RH) and temperature (40–60°C) to pinpoint instability triggers .
Q. How can researchers validate the bioanalytical quantification of this compound in pharmacokinetic studies?
- Methodology :
- Sample Preparation : Plasma protein precipitation with acetonitrile (3:1 v/v), followed by centrifugation and filtration.
- Calibration Curve : Linear range of 0.1–50 µg/mL with deuterated internal standards (e.g., d4-benzoate) to correct for matrix effects.
- Validation : Include inter-day precision (<15% RSD) and recovery (>85%) in biological matrices .
Data Contradiction Resolution
Q. How to reconcile conflicting solubility data for this compound in aqueous vs. organic solvents?
- Hypothesis Testing :
- Experimental Replication : Measure solubility in triplicate using USP/NF protocols (e.g., shake-flask method).
- Variables : Solvent polarity (water, ethanol, DMSO), temperature (25°C vs. 37°C).
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in vivo studies?
- Institutional Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
